molecular formula C10H14N2 B13881662 N-isopropylbenzamidine

N-isopropylbenzamidine

Cat. No.: B13881662
M. Wt: 162.23 g/mol
InChI Key: XZDYMLZCQJSECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropylbenzamidine is an organic compound with the molecular formula C10H14N2. It is a derivative of benzamidine, where the hydrogen atom on the nitrogen is replaced by an isopropyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-isopropylbenzamidine can be synthesized through the reaction of benzamidine with isopropyl halides under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-isopropylbenzamidine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of benzamide or benzonitrile derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamidines or related compounds.

Scientific Research Applications

N-isopropylbenzamidine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-isopropylbenzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing the substrate from accessing the site. This interaction can lead to the modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-isopropylbenzylamine: An isomer with similar physical properties but different chemical reactivity.

    Benzamidine: The parent compound with a simpler structure and different reactivity profile.

Uniqueness

N-isopropylbenzamidine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biochemical applications.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N'-propan-2-ylbenzenecarboximidamide

InChI

InChI=1S/C10H14N2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12)

InChI Key

XZDYMLZCQJSECD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=C(C1=CC=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.